

# TC-G 1005: A Selective TGR5 Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TC-G 1005	
Cat. No.:	B15605227	Get Quote

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] TGR5 is activated by bile acids, leading to the stimulation of intracellular signaling pathways that regulate glucose homeostasis, energy expenditure, and inflammatory responses.[3][4][5] **TC-G 1005** is a potent and selective synthetic agonist of TGR5, demonstrating significant potential as a pharmacological tool for investigating TGR5 function and as a lead compound for the development of novel therapeutics.[1][6][7] This technical guide provides a comprehensive overview of **TC-G 1005**, including its in vitro and in vivo pharmacological properties, the underlying TGR5 signaling pathway, and detailed experimental protocols for its characterization.

# Physicochemical Properties of TC-G 1005



Property	Value	Reference
Chemical Name	(4-Cyclopropyl-3,4-dihydro- 1(2H)-quinoxalinyl)[4-(2,5- dimethylphenoxy)-3- pyridinyl]methanone	[7]
Molecular Formula	C25H25N3O2	[7]
Molecular Weight	399.48 g/mol	[7]
CAS Number	1415407-60-1	[7]
Purity	≥98%	[7]
Solubility	Soluble to 100 mM in DMSO and ethanol	[7]
Storage	Store at -20°C	[7]

# In Vitro Pharmacology

**TC-G 1005** is a highly potent agonist of both human and murine TGR5. Its selectivity for TGR5 over other receptors, such as the farnesoid X receptor (FXR), makes it a valuable tool for deconvoluting the specific effects of TGR5 activation.[7][8]

Parameter	Species	Value (nM)	Reference
EC50 (TGR5)	Human (hTGR5)	0.72	[6][9]
EC50 (TGR5)	Mouse (mTGR5)	6.2	[6][9]

# In Vivo Pharmacology

Oral administration of **TC-G 1005** in animal models has demonstrated its therapeutic potential for metabolic disorders. It effectively stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a crucial role in glucose regulation, and subsequently lowers blood glucose levels.[1][6]

GLP-1 Secretion in ICR Mice (Single Oral Dose)[6]



Dose (mg/kg)	Increase in Plasma Active GLP-1
25	31%
50	96%
100	282%

Blood Glucose Reduction in ICR Mice (Single 50 mg/kg Oral Dose)[6]

Parameter	Reduction
Blood Glucose AUC0-120 min	49%

Blood Glucose Reduction in db/db Mice (Single 50 mg/kg Oral Dose)[6]

Time Point (hours)	Observation
4, 6, 10, and 24	Significant reduction in blood glucose

## **Pharmacokinetics in Rats**

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **TC-G 1005**.

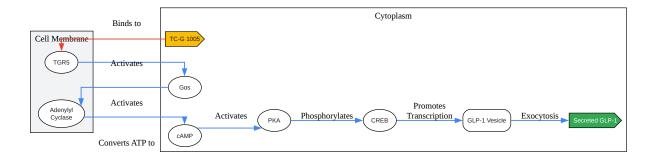
Parameter	Value	Reference
Dose (p.o.)	5 mg/kg	[6]
Cmax	56 ng/mL	[6]
t1/2	1.5 hours	[6]

# **TGR5 Signaling Pathway**

Activation of TGR5 by an agonist like **TC-G 1005** initiates a downstream signaling cascade primarily through the G $\alpha$ s protein subunit. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4]



Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[4] This signaling pathway ultimately results in diverse physiological responses, such as the secretion of GLP-1 from enteroendocrine L-cells.[4][10]



Click to download full resolution via product page

Caption: TGR5 signaling pathway initiated by **TC-G 1005**.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **TC-G 1005**.

# In Vitro TGR5 Activity Assessment: CRE-Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate TGR5, leading to the production of cAMP and subsequent activation of a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene.

Materials:



- HEK293 cells stably co-transfected with a human TGR5 expression vector and a CREluciferase reporter vector.
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL).
- TC-G 1005 stock solution in DMSO.
- Luciferase assay reagent.
- 96-well white, clear-bottom cell culture plates.
- · Luminometer.

#### Procedure:

- Seed the transfected HEK293 cells into a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- Prepare serial dilutions of TC-G 1005 in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.
- Remove the culture medium from the cells and replace it with 100 μL of the TC-G 1005 dilutions or vehicle control (DMEM with 0.1% DMSO).
- Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
- After incubation, add 100 μL of luciferase assay reagent to each well.
- Measure the luminescence using a luminometer.
- Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

## In Vitro GLP-1 Secretion Assay

This assay measures the ability of **TC-G 1005** to stimulate the secretion of GLP-1 from enteroendocrine L-cells.



#### Materials:

- NCI-H716 cells (human enteroendocrine L-cell line).
- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
- Matrigel-coated 24-well plates.
- Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA.
- TC-G 1005 stock solution in DMSO.
- DPP-4 inhibitor (e.g., sitagliptin).
- GLP-1 ELISA kit.

#### Procedure:

- Seed NCI-H716 cells onto Matrigel-coated 24-well plates and culture until they form a confluent monolayer.
- · Wash the cells twice with KRBB.
- Pre-incubate the cells in 500 μL of KRBB for 1 hour at 37°C.
- Remove the pre-incubation buffer and add 500 μL of KRBB containing various concentrations of TC-G 1005 or vehicle control, along with a DPP-4 inhibitor to prevent GLP-1 degradation.
- Incubate for 2 hours at 37°C.
- Collect the supernatant and centrifuge to remove any cellular debris.
- Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.

## In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of **TC-G 1005** on glucose tolerance in vivo.



#### Materials:

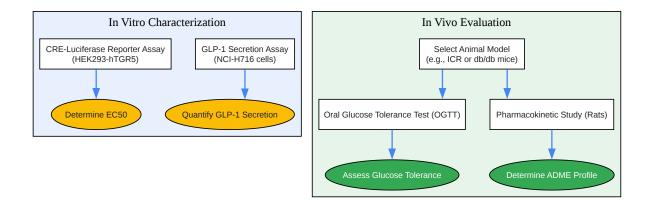
- Male ICR or db/db mice.
- TC-G 1005 formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose).
- Glucose solution (2 g/kg) for oral gavage.
- Handheld glucometer and test strips.
- Blood collection supplies (e.g., tail snip method).

#### Procedure:

- Fast the mice overnight (approximately 16 hours) with free access to water.
- Record the baseline blood glucose level (t= -60 min) from a tail snip.
- Administer TC-G 1005 or vehicle control orally by gavage.
- At t=0 min, administer the glucose solution orally by gavage.
- Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
- Calculate the area under the curve (AUC) for the blood glucose concentration-time profile to assess the overall effect on glucose tolerance.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Workflow for characterizing TC-G 1005.

## Conclusion

**TC-G 1005** is a potent and selective TGR5 agonist that serves as an invaluable research tool for elucidating the physiological roles of TGR5 in metabolic regulation. Its ability to stimulate GLP-1 secretion and improve glucose tolerance in vivo underscores the therapeutic potential of targeting TGR5 for the treatment of type 2 diabetes and related metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of **TC-G 1005** and the development of next-generation TGR5-targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. benchchem.com [benchchem.com]



- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. unmc.edu [unmc.edu]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. TGR5 Receptor Agonist | Benchchem [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- To cite this document: BenchChem. [TC-G 1005: A Selective TGR5 Agonist for Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605227#tc-g-1005-as-a-selective-tgr5-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





